molecular formula C12H16F2N4 B11729196 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11729196
M. Wt: 254.28 g/mol
InChI Key: GGMDEUISOOHWNC-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring and a pyrrole ring, both of which are known for their significant roles in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The pyrrole ring is usually synthesized via Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nitrogen atoms, followed by the addition of alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Properties

Molecular Formula

C12H16F2N4

Molecular Weight

254.28 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine

InChI

InChI=1S/C12H16F2N4/c1-17-5-2-3-11(17)8-15-7-10-4-6-18(16-10)9-12(13)14/h2-6,12,15H,7-9H2,1H3

InChI Key

GGMDEUISOOHWNC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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